N-benzyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and attachment of the benzyl group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: This step may involve the use of reagents such as cyanogen bromide or other nitrile sources.
Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl halides, cyanogen bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-benzyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
Uniqueness
N-benzyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the combination of a cyano group and a pyridine ring with a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19N3OS |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H19N3OS/c1-16-7-9-18(10-8-16)20-12-11-19(13-23)22(25-20)27-15-21(26)24-14-17-5-3-2-4-6-17/h2-12H,14-15H2,1H3,(H,24,26) |
InChI Key |
JOKADDCZCGPETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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